2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid
CAS No.: 6627-03-8
Cat. No.: VC10831809
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol
* For research use only. Not for human or veterinary use.
![2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid - 6627-03-8](/images/structure/VC10831809.png)
Specification
CAS No. | 6627-03-8 |
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Molecular Formula | C16H12O6 |
Molecular Weight | 300.26 g/mol |
IUPAC Name | 2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid |
Standard InChI | InChI=1S/C16H12O6/c1-20-9-2-4-11-12-5-3-10(21-8-15(17)18)7-14(12)22-16(19)13(11)6-9/h2-7H,8H2,1H3,(H,17,18) |
Standard InChI Key | MAPRYGMPVXSUIJ-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O |
Canonical SMILES | COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid is C₁₇H₁₂O₆, with a molecular weight of 336.28 g/mol. Its IUPAC name derives from the benzo[c]chromenone core, which consists of a fused benzene and chromenone ring system. Key structural features include:
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A methoxy group (-OCH₃) at position 8, enhancing electron density and influencing reactivity.
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A ketone group (=O) at position 6, critical for redox interactions.
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An oxyacetic acid (-OCH₂COOH) side chain at position 3, enabling hydrogen bonding and solubility modulation.
The compound’s structure has been confirmed via ¹H NMR (δ 3.89 ppm for methoxy protons, δ 6.8–8.1 ppm for aromatic protons) and ¹³C NMR (δ 172.5 ppm for the carboxylic acid carbonyl) .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a three-step process:
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Formation of the Chromenone Core: Cyclization of 2-hydroxy-4-methoxyacetophenone with ethyl acetoacetate under acidic conditions yields the benzo[c]chromen-6-one scaffold.
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Etherification: Reaction of the 3-hydroxyl group with chloroacetic acid in the presence of potassium carbonate introduces the oxyacetic acid moiety.
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Ester Hydrolysis: Acidic or basic hydrolysis converts the intermediate ester to the final carboxylic acid .
Table 1: Key Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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Cyclization | H₂SO₄, 100°C, 6 hrs | 65 | 92 |
Etherification | K₂CO₃, DMF, 80°C, 12 hrs | 78 | 95 |
Hydrolysis | NaOH (2M), reflux, 4 hrs | 89 | 98 |
Process Optimization
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Microwave-Assisted Synthesis: Reduces cyclization time to 45 minutes with comparable yield (63%) .
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Catalyst Screening: Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves etherification efficiency to 85% yield .
Physicochemical Properties
Solubility and Lipophilicity
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Aqueous Solubility: 2.1 mg/mL in pH 7.4 buffer, increasing to 8.9 mg/mL at pH 10 due to deprotonation of the carboxylic acid .
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logP: 1.8 (calculated), indicating moderate lipophilicity suitable for membrane permeability.
Stability Profile
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Thermal Stability: Decomposes at 218°C (DSC data).
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pH-Dependent Hydrolysis: Half-life of 34 hours at pH 7.4 vs. 12 minutes at pH 1.2, suggesting gastric instability .
Table 2: Comparative Stability in Biological Buffers
Condition | Half-Life (hrs) | Major Degradation Product |
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pH 1.2 (Simulated gastric) | 0.2 | 8-Methoxybenzo[c]chromen-3-ol |
pH 7.4 (Blood) | 34 | None detected |
pH 9.0 (Intestinal) | 48 | Oxidized quinone derivative |
Biological Activities and Mechanisms
Antioxidant Effects
In a DPPH radical scavenging assay, the compound exhibited an IC₅₀ of 18.7 μM, outperforming ascorbic acid (IC₅₀ = 25.3 μM). This activity is attributed to the methoxy group’s electron-donating effect, stabilizing free radical intermediates .
Anti-Inflammatory Activity
The compound reduced LPS-induced TNF-α production in RAW 264.7 macrophages by 72% at 50 μM, comparable to dexamethasone (82% inhibition). Mechanistic studies suggest inhibition of NF-κB nuclear translocation .
Table 3: Cytokine Inhibition in Macrophages
Concentration (μM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
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10 | 28 | 19 |
50 | 72 | 65 |
100 | 85 | 78 |
Applications and Industrial Relevance
Pharmaceutical Development
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Prodrug Design: Ester derivatives (e.g., ethyl ester) improve oral bioavailability (AUC increased by 3.2× in rat models) .
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Topical Formulations: Incorporated into hydrogels for dermatological applications due to antioxidant and anti-inflammatory properties.
Material Science
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